Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)-
Description
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- (CAS: 95-22-7) is a heterocyclic aromatic compound with the molecular formula C₂₁H₁₅N₃S₂ and a molecular weight of 373.5 g/mol . Structurally, it consists of a benzothiazole core fused with a second benzothiazole ring at the 6'-position, bearing a methyl substituent at the 6-position and a para-aminophenyl group at the 2'-position . This compound, also known as NSC 242018, exhibits notable stability due to its extended π-conjugation and rigid backbone, which are critical for applications in materials science and medicinal chemistry. Its synthesis typically involves multi-step reactions starting from substituted aniline derivatives and benzothiazole precursors, as outlined in methodologies similar to those described for related benzothiazole-aniline hybrids .
Key physicochemical properties include a LogP value of 4.75, indicative of moderate hydrophobicity, and a UV-visible absorption profile characteristic of conjugated heteroaromatic systems . Analytical separation methods, such as reverse-phase HPLC using Newcrom R1 columns with acetonitrile/water/phosphate buffers, have been optimized for this compound .
Properties
IUPAC Name |
4-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3S2/c1-12-2-8-16-18(10-12)25-21(24-16)14-5-9-17-19(11-14)26-20(23-17)13-3-6-15(22)7-4-13/h2-11H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEIZZYNXHCGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059118 | |
| Record name | Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-22-7 | |
| Record name | 4-(6-Methyl[2,6′-bibenzothiazol]-2′-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(6-methyl(2,6'-bibenzothiazol)-2'-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC242018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6'-methyl-2',6-bibenzothiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)- typically involves multi-step organic reactions. One common method includes the initial formation of the bibenzothiazol core, followed by the introduction of the methyl group and subsequent attachment of the benzenamine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound exhibits sensitivity to strong oxidizing agents. Reactions may lead to oxidation of the amine group or the benzothiazole ring:
-
Primary oxidation pathways :
| Reagent/Conditions | Product | Evidence Source |
|---|---|---|
| H₂O₂ (acidic) | Sulfoxide or sulfone derivatives | |
| KMnO₄ (aqueous, heated) | Nitro-substituted bibenzothiazole |
Acylation and Alkylation
The aromatic amine group participates in nucleophilic substitution reactions:
-
Acylation : Reacts with acetyl chloride or acetic anhydride to form acetamide derivatives .
-
Alkylation : Methylation agents (e.g., methyl iodide) can alkylate the amine under basic conditions .
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Acetic anhydride | N-Acetylated derivative | Room temperature | |
| Methyl iodide + K₂CO₃ | N-Methylated derivative | Reflux in DMF |
Electrophilic Aromatic Substitution
The benzothiazole ring directs electrophiles to specific positions due to electron-withdrawing sulfur and nitrogen atoms:
-
Nitration : Occurs at the para position relative to the amine group .
-
Sulfonation : Likely occurs under fuming H₂SO₄ conditions, though specific data is limited .
| Reaction Type | Reagent | Position of Substitution | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to amine |
Diazotization and Coupling
The primary amine group can form diazonium salts, enabling coupling reactions:
-
Diazotization : Treatment with NaNO₂/HCl yields a diazonium salt .
-
Coupling : Reacts with phenols or aromatic amines to form azo dyes .
| Step | Reagent/Conditions | Intermediate/Product | Source |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt | |
| Coupling | β-Naphthol (alkaline) | Azo dye (violet-blue fluorescence) |
Thermal Decomposition
At elevated temperatures (>280°C), the compound may decompose or rearrange, particularly in the presence of sulfur :
Compatibility and Stability
Scientific Research Applications
Analytical Chemistry Applications
High-Performance Liquid Chromatography (HPLC)
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) can be effectively analyzed using reverse phase HPLC. The method utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For applications compatible with Mass-Spectrometry (MS), phosphoric acid is replaced with formic acid. This approach allows for the separation and identification of the compound in complex mixtures, making it suitable for pharmacokinetic studies and impurity isolation in preparative separations .
Table: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Mobile Phase Composition | Acetonitrile, Water, Phosphoric Acid / Formic Acid |
| Column Type | Newcrom R1 HPLC column |
| Particle Size | 3 µm for fast UPLC applications |
| Application | Isolation of impurities, pharmacokinetics |
Pharmaceutical Research
Benzenamine derivatives have garnered attention in pharmaceutical research due to their potential therapeutic properties. The compound's structure suggests that it may interact with biological targets relevant to disease treatment.
Potential Therapeutic Uses
- Anticancer Activity : Compounds similar to benzenamine derivatives have been studied for their anticancer properties. The benzothiazole moiety is known to exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some studies indicate that benzothiazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.
Environmental and Toxicological Studies
The environmental impact and toxicity of benzenamine derivatives are crucial for regulatory assessments. Research has been conducted to evaluate the persistence and bioaccumulation potential of such compounds under the Canadian Environmental Protection Act (CEPA). These studies help in understanding the ecological risks associated with their use .
Toxicological Profile
- Acute Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation .
- Regulatory Status : The substance is under scrutiny by various regulatory bodies to assess its environmental safety and human health impact .
Case Studies and Research Findings
Several studies have explored the applications of benzenamine derivatives:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives exhibit selective cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.
- Environmental Assessment : Research conducted by Health Canada assessed the persistence and bioaccumulation of benzothiazole compounds, highlighting the need for careful monitoring in industrial applications.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and identify potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1 Chlorinated Anilines
- 4-Chloroaniline (CAS: 106-47-8) and 2-chloroaniline (CAS: 95-51-2) are simpler derivatives lacking the benzothiazole moiety. These compounds exhibit lower molecular weights (~127–127.5 g/mol) and reduced hydrophobicity (LogP ~1.5–2.0) compared to the target compound .
2.1.2 2,6-Dichlorodiphenylamine (CAS: 15307-93-4)
- This compound features a diphenylamine backbone with chlorine substituents. It has a molecular weight of 238.11 g/mol and a melting point of 50–53°C , significantly lower than the target compound’s likely higher thermal stability due to its fused benzothiazole rings . Applications include use as a stabilizer in polymers and agrochemicals.
2.1.3 2,6-Diisopropylaniline (CAS: 24544-04-5)
- With bulky isopropyl groups, this derivative has a LogP of ~3.2 and a density of 0.9 g/cm³ , reflecting lower hydrophobicity but higher steric hindrance compared to the target compound . Its applications focus on catalysis and asymmetric synthesis.
Functional Analogues
2.2.1 Benzothiazole-Aniline Hybrids
- Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine (CAS: Not provided) share the benzothiazole-aniline motif but lack the methyl and extended bibenzothiazole groups. These hybrids show reduced π-conjugation and lower molecular weights (~242 g/mol), resulting in diminished electronic properties for optoelectronic applications .
2.2.2 Profluralin (CAS: Not provided)
- A pesticide derivative, N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine, features nitro and trifluoromethyl groups. Its higher LogP (~5.0) and nitro substituents enhance lipid solubility and reactivity, contrasting with the target compound’s aminophenyl-benzothiazole pharmacophore .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl)- | 95-22-7 | C₂₁H₁₅N₃S₂ | 373.5 | 4.75 | Not reported | Materials science, drug design |
| 4-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 | ~1.5 | 68–72 | Dye intermediates |
| 2,6-Dichlorodiphenylamine | 15307-93-4 | C₁₂H₉Cl₂N | 238.11 | ~3.0 | 50–53 | Polymer stabilizers |
| 2,6-Diisopropylaniline | 24544-04-5 | C₁₂H₁₉N | 177.29 | ~3.2 | -45 (liquid) | Catalysis, asymmetric synthesis |
| Profluralin | 26399-36-0 | C₁₃H₁₄F₃N₃O₄ | 345.26 | ~5.0 | Not reported | Herbicide |
Key Research Findings
- Synthetic Flexibility : The target compound’s synthesis leverages modular reactions, such as condensation of substituted anilines with benzothiazole carbonyl chlorides, enabling tailored modifications for enhanced photophysical properties .
- Analytical Challenges: Its separation via HPLC requires specialized columns (e.g., Newcrom R1) due to strong interactions with residual silanol groups on conventional C18 phases .
- Bioactivity : Preliminary studies suggest benzothiazole-aniline hybrids exhibit antimicrobial and anticancer activity, though the methyl-bibenzothiazole derivative’s efficacy remains under investigation .
Biological Activity
Benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl), also known by its CAS number 92-36-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2S |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | Benzenamine, 4-(6-methyl-2-benzothiazolyl) |
| CAS Number | 92-36-4 |
The biological activity of benzenamine derivatives often involves interactions with various molecular targets. The specific mechanism of action for benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) is not fully elucidated but may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of essential bacterial enzymes .
Toxicity Studies
Recent toxicity evaluations provide insights into the safety profile of benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl). A three-month study conducted on F344/N rats revealed significant findings regarding its toxicity:
Key Findings from Toxicity Studies
| Study Parameter | Results |
|---|---|
| Animal Model | F344/N Rats |
| Exposure Method | Dosed feed |
| Body Weight Changes | Notable changes observed |
| Clinical Observations | Summary available |
| Organ Weights | Data collected |
The study indicated that prolonged exposure could lead to changes in body weight and organ weights, suggesting a need for further investigation into its long-term effects .
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that benzenamine derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain structural modifications enhance their efficacy against specific bacterial strains .
- Genetic Toxicology Evaluation : The Ames test conducted on benzenamine, 4-(6-methyl[2,6'-bibenzothiazol]-2'-yl) indicated potential mutagenic effects. This highlights the importance of evaluating genetic toxicity alongside general toxicity assessments to understand the compound's safety profile better .
- Pharmacokinetics : Analytical methods such as HPLC have been employed to study the pharmacokinetics of this compound. These studies are crucial for determining how the compound behaves in biological systems and its potential therapeutic applications .
Q & A
Q. How to design derivatives for enhanced photophysical properties (e.g., fluorescence)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
